N-(1H-benzimidazol-5-yl)-3-phenylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(9-6-12-4-2-1-3-5-12)19-13-7-8-14-15(10-13)18-11-17-14/h1-5,7-8,10-11H,6,9H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHIEAWPFXXSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 1h Benzimidazol 5 Yl 3 Phenylpropanamide
Retrosynthetic Analysis and Identification of Key Precursors for N-(1H-benzimidazol-5-yl)-3-phenylpropanamide Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the amide bond, a common and reliable bond-forming reaction. This disconnection reveals two primary precursors: 5-aminobenzimidazole (B183301) and 3-phenylpropanoic acid or its activated form.
Key Precursors:
5-Aminobenzimidazole: This precursor provides the core benzimidazole (B57391) scaffold. Its synthesis often begins with a substituted o-phenylenediamine.
3-Phenylpropanoic Acid: This precursor provides the phenylpropanamide moiety. It is a readily available carboxylic acid. For the amide coupling reaction, it is often activated to a more reactive form, such as an acyl chloride or an active ester, to facilitate the reaction with the amino group of 5-aminobenzimidazole.
This retrosynthetic approach simplifies the synthetic strategy to a two-component coupling, which is a robust and widely used method in organic synthesis.
Optimized Synthetic Pathways for this compound
The synthesis of this compound is typically achieved through the formation of an amide bond between 5-aminobenzimidazole and an activated derivative of 3-phenylpropanoic acid.
Multi-step Reaction Sequences and Intermediate Characterization
The synthesis generally involves a multi-step sequence. A common route begins with the synthesis of the 5-aminobenzimidazole core, followed by the amide coupling reaction.
Synthesis of 5-Aminobenzimidazole Precursor: A typical synthesis starts from a commercially available substituted benzene (B151609) derivative. For instance, 4-nitro-o-phenylenediamine (B140028) can be used as a starting material. The benzimidazole ring can be formed by reacting the diamine with an appropriate one-carbon source, such as formic acid or an orthoester, followed by reduction of the nitro group to an amine.
Amide Bond Formation: Once 5-aminobenzimidazole is obtained, it is coupled with 3-phenylpropanoic acid. To facilitate this reaction, the carboxylic acid is usually activated. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 3-phenylpropanoyl chloride is then reacted with 5-aminobenzimidazole in the presence of a base to yield the final product.
The intermediates and the final product are typically characterized using a range of spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the atoms.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide carbonyl and N-H bonds.
Evaluation of Catalytic Systems and Reaction Condition Optimization
The efficiency of the amide bond formation can be significantly influenced by the choice of coupling agents and reaction conditions. While the acyl chloride method is effective, other coupling reagents are often employed to achieve milder reaction conditions and higher yields, especially in the presence of sensitive functional groups.
Commonly used coupling agents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields.
Phosphonium and Uronium Salts: Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling agents. nih.gov
Optimization of reaction conditions involves screening different solvents (e.g., dichloromethane, dimethylformamide, tetrahydrofuran), bases (e.g., triethylamine, diisopropylethylamine), and temperatures to maximize the yield and purity of this compound. researchgate.net
Table 1: Comparison of Coupling Reagents for Amide Synthesis
| Coupling Reagent | Common Additive | Advantages | Disadvantages |
|---|---|---|---|
| DCC | HOBt/NHS | Cost-effective | Forms insoluble urea (B33335) byproduct |
| EDC | HOBt/NHS | Water-soluble byproduct | More expensive than DCC |
| HBTU | None | High yields, fast reactions | Can be difficult to remove byproducts |
| T3P | None | Reliable for library synthesis | Can be moisture sensitive |
Preparation of Structurally Analogous this compound Derivatives for Research
To investigate structure-activity relationships (SAR), researchers often synthesize a library of analogs by modifying different parts of the lead compound. For this compound, this involves modifications to both the benzimidazole ring and the phenylpropanamide moiety.
Strategies for Benzimidazole Ring Modification and Substitution Patterns
The benzimidazole ring offers several positions for modification. Substituents can be introduced on the benzene ring portion or on the nitrogen atoms of the imidazole (B134444) ring.
Substitution on the Benzene Ring: By starting with appropriately substituted o-phenylenediamines, a variety of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) can be incorporated at the 4, 6, or 7-positions of the benzimidazole ring. For example, using 4-chloro-o-phenylenediamine would lead to a 6-chloro-N-(1H-benzimidazol-5-yl)-3-phenylpropanamide analog. researchgate.net
N-Substitution on the Imidazole Ring: The nitrogen atoms of the imidazole ring can be alkylated or arylated using various halides in the presence of a base. This allows for the introduction of a wide range of substituents at the N-1 position. nih.gov
Approaches for Phenylpropanamide Moiety Diversification
The phenylpropanamide part of the molecule can be readily diversified by using different carboxylic acids in the amide coupling reaction with 5-aminobenzimidazole. This allows for the exploration of the impact of the acyl group on the properties of the molecule.
Examples of diversification include:
Varying the Phenyl Ring Substitution: Using substituted phenylpropanoic acids (e.g., with methoxy (B1213986), chloro, or trifluoromethyl groups on the phenyl ring) can probe the effects of electronic and steric factors.
Altering the Linker: The length of the alkyl chain between the phenyl ring and the amide can be varied (e.g., using phenylacetic acid or 4-phenylbutanoic acid).
Replacing the Phenyl Ring: Other aromatic or heteroaromatic carboxylic acids can be used to introduce different ring systems. For example, using cinnamic acid would introduce a double bond in the linker, resulting in N-(1H-benzimidazol-5-yl)cinnamamide. mdpi.com
Introducing Different functionalities: Carboxylic acids with diverse functional groups can be employed to create a wide range of analogs.
Table 2: Examples of Diversification of the Phenylpropanamide Moiety
| Carboxylic Acid Precursor | Resulting Acyl Group | Key Feature |
|---|---|---|
| 3-Phenylpropanoic acid | 3-Phenylpropanoyl | Parent structure |
| Cinnamic acid | Cinnamoyl | Introduces rigidity (double bond) |
| Phenylacetic acid | Phenylacetyl | Shorter linker |
| 4-Chlorophenylpropanoic acid | 3-(4-Chlorophenyl)propanoyl | Electron-withdrawing group |
| Benzoic acid | Benzoyl | Directly attached aromatic ring |
Stereoselective Synthesis Methodologies for this compound Analogues
The synthesis of enantiomerically pure analogues of this compound is of significant interest, as the stereochemistry of the 3-phenylpropanamide (B85529) moiety can profoundly influence biological activity. The key challenge lies in the stereoselective construction of the chiral center at the C3 position of the propanamide side chain. Several strategic approaches can be employed to achieve this, primarily focusing on the synthesis of chiral 3-phenylpropanoic acid precursors, which are subsequently coupled with 5-aminobenzimidazole. These methodologies include asymmetric hydrogenation, kinetic resolution using enzymes, and the use of chiral auxiliaries.
Asymmetric Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated precursors, such as cinnamic acid derivatives, represents a highly efficient method for establishing the chiral center. This approach involves the use of a chiral transition metal catalyst to deliver hydrogen across the double bond in a stereocontrolled manner. Nickel-catalyzed systems, in particular, have demonstrated considerable success in the asymmetric hydrogenation of substituted cinnamic acid esters. rsc.org
For instance, the combination of nickel acetate (B1210297) and a chiral phosphine (B1218219) ligand like (R)-BINAP can effectively catalyze the hydrogenation of methylsulfonyl-substituted cinnamic acid esters, achieving high yields and excellent enantioselectivity (up to 96% ee). rsc.org This method is adaptable for producing various chiral α-aryl substituted propionic acids, which are direct precursors for the target benzimidazole analogues. nih.gov The general strategy involves the hydrogenation of a substituted cinnamic acid ester to yield the chiral ester, followed by hydrolysis to the carboxylic acid, and subsequent amide coupling with 5-aminobenzimidazole.
Table 1: Representative Results for Nickel-Catalyzed Asymmetric Hydrogenation of Cinnamic Acid Derivatives
| Catalyst System | Substrate | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ni(OAc)₂ / (R)-BINAP | Methylsulfonyl-substituted Cinnamic Acid Esters | Up to 99% | Up to 96% |
| Ni(OAc)₂·4H₂O / (R,R)-BenzP* | 2-Phenylacrylic Acid | High | Up to 99.4% |
Enzymatic Resolution
Enzymatic resolution provides a powerful biocatalytic route to chiral 3-phenylpropanoic acids and their derivatives. This method relies on the ability of enzymes, typically lipases or esterases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.com
A common approach is the kinetic resolution of a racemic ester of the desired acid. For example, various lipases have been screened for the resolution of racemic 3-phenylbutanoic acid esters. almacgroup.com Lipase (B570770) from Pseudomonas cepacia has shown excellent enantioselection in the hydrolysis of ethyl 3-phenylbutanoate. almacgroup.com Similarly, the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate using lipase PS-30 from Pseudomonas sp. can yield the (S)-acid with high enantiomeric excess (93% ee), while the unreacted (R)-ester is also recovered in an enantiomerically enriched form (98% ee). scielo.brresearchgate.net The separated, enantiopure acid can then be used in the synthesis of the target benzimidazole analogue.
Table 2: Examples of Enzymatic Resolution for Chiral Phenylpropanoic Acid Precursors
| Enzyme (Lipase) | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Pseudomonas cepacia | (±)-Ethyl 3-phenylbutanoate | (S)-3-Phenylbutanoic acid | 97% |
| PCL (Pseudomonas cepacia lipase) | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | (S)-3-Hydroxy-3-phenylpropanoic acid | 93% |
| PCL (Pseudomonas cepacia lipase) | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate (unreacted) | 98% |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. researchgate.net In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of chiral 3-phenylpropanamide analogues, an Evans-type oxazolidinone can be employed as a chiral auxiliary. wikipedia.org Cinnamic acid is first converted to a cinnamoyl imide by reaction with a chiral oxazolidinone. The chiral auxiliary then directs the diastereoselective conjugate addition of an organometallic reagent to the α,β-unsaturated system. researchgate.netresearchgate.net Subsequent cleavage of the auxiliary yields the chiral 3-substituted-3-phenylpropanoic acid with a high degree of stereocontrol. This acid can then be coupled with the benzimidazole moiety.
Another strategy involves starting from readily available chiral molecules from the "chiral pool." For example, L-phenylalanine can be converted to (S)-2-hydroxy-3-phenylpropanoic acid through a stereospecific double SN2 reaction involving diazotization. researchgate.net This provides a precursor with a defined stereocenter that can be further elaborated to create the desired analogue.
Table 3: Common Chiral Auxiliaries and Starting Materials
| Method | Chiral Moiety | Key Transformation | Application |
|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinones | Diastereoselective Conjugate Addition | Synthesis of chiral 3-arylpropanoic acids |
| Chiral Auxiliary | Camphorsultam | Asymmetric Michael Addition / Claisen Rearrangement | General asymmetric synthesis |
| Chiral Pool | L-Phenylalanine | Diazotization / Bromination | Synthesis of (R)- or (S)-2-halo-3-phenylpropanoic acids |
Computational Chemistry and Molecular Modeling Studies of N 1h Benzimidazol 5 Yl 3 Phenylpropanamide
Conformational Analysis and Molecular Dynamics Simulations of N-(1H-benzimidazol-5-yl)-3-phenylpropanamide
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the flexibility of a molecule and its dynamic behavior over time. For a molecule like this compound, which possesses several rotatable bonds—notably in the propanamide linker connecting the phenyl and benzimidazole (B57391) rings—these studies are essential for understanding its three-dimensional structure and stability in a biological environment, such as in an aqueous solution.
An MD simulation would be initiated from an energy-minimized structure of the compound. The system would be solvated in a water box and neutralized with ions to mimic physiological conditions. The simulation, run for a duration typically on the order of nanoseconds, tracks the motions of all atoms in the system by solving Newton's equations of motion. semanticscholar.orgnih.gov
Key analyses performed on the resulting trajectory include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A plot of RMSD over time indicates whether the molecule's conformation has reached a stable equilibrium. For benzimidazole derivatives complexed with proteins, stable RMSD values below 2-3 Å are generally indicative of a stable binding complex. semanticscholar.orgresearchgate.net
Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuations of individual atoms or residues from their average positions. For this compound, RMSF would highlight the most flexible regions of the molecule, likely the phenylpropanamide linker, which is critical for its ability to adapt its shape to fit into a protein binding pocket. researchgate.net
These simulations provide a detailed picture of the molecule's preferred conformations and dynamic stability, which are foundational for subsequent docking and interaction studies.
Ligand-Protein Docking Simulations for Putative Biological Targets of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.
The benzimidazole scaffold is known to interact with a wide array of biological targets, making it a valuable core for drug design. nih.govnih.gov Based on studies of analogous compounds, putative targets for this compound could include:
Protein Kinases: Many benzimidazole derivatives are known to be kinase inhibitors, which are crucial in cancer therapy. nih.gov
Tubulin: Benzimidazole-based anthelmintics like albendazole (B1665689) function by inhibiting the polymerization of tubulin. This target is also exploited in cancer chemotherapy. nih.govsemanticscholar.org
Poly(ADP-ribose) Polymerase (PARP): PARP-1 inhibitors containing a benzimidazole carboxamide core are investigated for their potential in cancer treatment. nih.gov
Microbial Enzymes: Targets such as sterol 14-α-demethylase (CYP51) in fungi and various bacterial enzymes are inhibited by specific benzimidazole derivatives. nih.govacs.org
Docking simulations would be performed against the crystal structures of these potential protein targets, obtained from repositories like the Protein Data Bank (PDB). Computational algorithms would place the ligand into the active site or other potential binding pockets of the protein, systematically evaluating different orientations and conformations.
Docking programs calculate a score that estimates the binding affinity (often expressed in kcal/mol), with more negative values indicating a stronger predicted interaction. semanticscholar.org Beyond this score, a detailed analysis of the binding mode is crucial. For benzimidazole derivatives, binding is typically stabilized by a combination of interactions: nih.gov
Hydrogen Bonds: The nitrogen atoms in the imidazole (B134444) ring and the amide group of this compound can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues like aspartate, serine, or arginine in a protein's active site. nih.gov
Hydrophobic Interactions: The phenyl and benzimidazole rings provide hydrophobic surfaces that can interact favorably with nonpolar residues such as valine, leucine, and phenylalanine.
π-π Stacking: The aromatic nature of the rings allows for π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine. nih.gov
The results of a hypothetical docking study against several putative targets are illustrated in the table below.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types |
|---|---|---|---|
| Protein Kinase (e.g., CDK2) | -9.2 | LEU83, LYS33, ASP86 | Hydrogen Bond, Hydrophobic |
| Beta-Tubulin (e.g., 1SA0) | -8.5 | CYS241, VAL318, ASN258 | Hydrophobic, Hydrogen Bond |
| PARP-1 (e.g., 5DS3) | -8.9 | GLY863, TYR907, SER904 | Hydrogen Bond, π-π Stacking |
| Fungal CYP51 (e.g., 5V5Z) | -9.5 | TYR132, MET508, Heme Iron | Hydrophobic, H-Bond, Coordination |
Quantum Chemical Calculations on Electronic Structure and Reactivity of this compound
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its structure, stability, and reactivity. semanticscholar.orgsemanticscholar.org For this compound, these calculations can elucidate key electronic descriptors.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the oxygen of the carbonyl group and the nitrogen atoms of the imidazole ring would be expected to be regions of negative potential. acs.org
Fukui Functions: These functions are used to predict which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack, providing a more quantitative measure of local reactivity.
A summary of typical quantum chemical descriptors for a benzimidazole derivative is presented below.
| Descriptor | Typical Calculated Value | Significance |
|---|---|---|
| EHOMO | ~ -6.0 eV | Electron-donating ability |
| ELUMO | ~ -1.5 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 4.5 eV | Chemical stability and reactivity |
| Dipole Moment | ~ 3-5 Debye | Molecular polarity and interaction strength |
De Novo Design Strategies Guided by this compound Scaffold
The structure of this compound can serve as a valuable starting point for de novo drug design—the creation of novel molecules with desired properties. The benzimidazole core acts as a robust scaffold that can be chemically modified to optimize binding affinity and selectivity for a chosen biological target. nih.govnih.gov
Computational strategies guided by this scaffold include:
Scaffold Hopping: This involves replacing the central benzimidazole core with other heterocyclic structures (isosteres) that maintain a similar spatial arrangement of key interaction features. This can lead to novel chemical series with improved properties. acs.org
Fragment-Based Growth: Based on docking results, the scaffold can be elaborated by adding new functional groups. For instance, if a docking simulation reveals an unoccupied hydrophobic pocket near the phenyl ring, this ring could be substituted with larger nonpolar groups to enhance binding affinity.
Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule (e.g., substituting the phenyl ring, altering the linker length, or adding groups to the benzimidazole core) and computationally predicting the effect on binding affinity, a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model can be built. nih.gov Such models help in predicting the activity of new, unsynthesized compounds and prioritizing the most promising candidates for synthesis and testing.
These computational approaches accelerate the drug discovery process by allowing researchers to explore vast chemical space and focus resources on compounds with the highest probability of success.
Comprehensive Search Reveals No Specific In Vitro Biological Data for this compound
A thorough review of scientific literature and databases has found no specific published data on the in vitro biological activity or molecular targets of the chemical compound this compound.
Despite extensive searches for information pertaining to high-throughput screening, enzyme inhibition, receptor binding, cell-based phenotypic assays, and target identification approaches such as affinity chromatography or CRISPR/Cas9 modulations, no research dedicated to this specific molecule could be located.
The user's request for an article structured with detailed subsections on the biological profiling of this compound cannot be fulfilled at this time due to the absence of available scientific research on this particular compound.
While the benzimidazole chemical scaffold is a common feature in many biologically active molecules and has been the subject of extensive research, the specific combination of a 5-amino-benzimidazole linked to a 3-phenylpropanamide (B85529) moiety does not appear in publicly accessible research findings. Scientific inquiry into the biological effects of novel chemical entities is highly specific, and data for one benzimidazole derivative cannot be extrapolated to another with scientific accuracy.
Therefore, the creation of data tables and detailed research findings as requested for the following sections is not possible:
In Vitro Biological Activity Profiling and Target Identification of N 1h Benzimidazol 5 Yl 3 Phenylpropanamide
Identification of Specific Molecular Targets Mediating N-(1H-benzimidazol-5-yl)-3-phenylpropanamide Activity
Genetic Screens and CRISPR/Cas9 Modulations for Target Validation
Further research and publication in peer-reviewed scientific journals would be required to generate the specific data necessary to construct the requested article.
Evaluation of this compound in Diverse Biological Systems
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its structural similarity to natural purines. researchgate.netfrontiersin.orgnih.gov This core moiety serves as a versatile template for the development of therapeutic agents with a wide spectrum of pharmacological activities. researchgate.netsemanticscholar.orgnih.gov Derivatives of benzimidazole have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and antiparasitic agents. researchgate.netnih.govpjmonline.orgnih.gov The biological activity of these compounds is often attributed to their ability to interact with various biopolymers and enzyme systems. researchgate.net While extensive research exists for the broader class of benzimidazole derivatives, this review focuses on the documented and potential biological activities of the specific compound, this compound, based on the established profile of its structural class.
Anti-proliferative Effects in Specific Cancer Cell Lines
Benzimidazole derivatives are well-documented for their significant anti-proliferative activity across a range of human cancer cell lines. researchgate.netajrconline.org The anticancer effect is a prominent biological activity exhibited by this scaffold. researchgate.net Research has demonstrated the efficacy of various benzimidazole compounds against cell lines including breast cancer (MCF-7, T47D, MDA-MB-231), lung carcinoma (A549), rectal adenocarcinoma (SW707), and liver cancer (HepG-2). nih.govresearchgate.netnih.gov
The mechanisms underlying their anti-proliferative action are diverse. Many benzimidazole derivatives induce apoptosis by disrupting mitochondrial membrane potential, leading to the activation of caspases that trigger programmed cell death. frontiersin.orgnih.gov They can also cause cell cycle arrest at different phases, such as G2/M or S phase, thereby inhibiting tumor cell growth. nih.govnih.gov Furthermore, some derivatives function as inhibitors of key signaling proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and BRAFV600E kinase. nih.govnih.gov The anti-proliferative potential of this compound is inferred from such studies on structurally related compounds.
| Compound Type | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference Compound | Source |
|---|---|---|---|---|
| Fluoro-substituted benzimidazole (ORT14) | HeLa (Cervical Cancer) | 0.188 | Methotrexate (0.094 µM) | acgpubs.org |
| Fluoro-substituted benzimidazole (ORT14) | A549 (Lung Cancer) | 0.377 | Methotrexate (0.094 µM) | acgpubs.org |
| N-substituted 6-nitro-1H-benzimidazole (4c) | MCF7 (Breast Cancer) | 2.39 | Paclitaxel (1.38 µM) | nih.gov |
| Benzimidazole-based derivative (4c) | Leukemia Subpanel (Average) | GI50 < 10 µM | Not specified | nih.gov |
| 1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl derivative (164b) | MCF-7 (Breast Cancer) | 7.01 | Not specified | nih.gov |
Antimicrobial Efficacy Against Selected Pathogenic Strains
The benzimidazole nucleus is a core component of several antimicrobial drugs, and its derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi. pjmonline.orgnih.gov Studies have shown that these compounds are effective against Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govresearchgate.net
The antifungal properties of benzimidazoles are also well-established, with activity reported against clinically relevant fungi like Candida albicans and Aspergillus niger. nih.govresearchgate.net The structural features of the derivatives, such as the nature and position of substituents on the benzimidazole ring, play a crucial role in determining their antimicrobial potency. For instance, the presence of electron-withdrawing groups can enhance activity. nih.gov The mechanism of action is often linked to the inhibition of essential microbial enzymes, such as dihydrofolate reductase. nih.govresearchgate.net
| Compound Type | Pathogenic Strain | Activity (MIC in µg/mL) | Reference Compound | Source |
|---|---|---|---|---|
| N-substituted 6-nitro-1H-benzimidazole (4k) | Escherichia coli | 2 | Ciprofloxacin (8 µg/mL) | nih.gov |
| N-substituted 6-nitro-1H-benzimidazole (4k) | Staphylococcus aureus (MRSA) | 4 | Ciprofloxacin (16 µg/mL) | nih.gov |
| N-substituted 6-nitro-1H-benzimidazole (4k) | Candida albicans | 8 | Fluconazole (4 µg/mL) | nih.gov |
| 2-(1H-benzimidazol-2-yl)-5-(diethylamino) phenol (B47542) derivative | Aspergillus niger | 6.25 | Miconazole (3.125 µg/mL) | nih.gov |
| 1,2-disubstituted benzimidazole (5a) | Bacillus cereus | Zone of Inhibition: 18 mm | Ciprofloxacin (25 mm) | nih.gov |
Anti-inflammatory and Immunomodulatory Capacities
Derivatives of benzimidazole have been identified as possessing potent anti-inflammatory and immunomodulatory properties. nih.govnih.gov Their mechanism of action in modulating inflammatory responses is multifaceted. These compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov
Furthermore, certain benzimidazole derivatives can modulate the immune system by regulating the production of pro-inflammatory cytokines. nih.gov For example, in a preclinical model of rheumatoid arthritis, a benzimidazole derivative demonstrated the ability to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal mediators of inflammation and joint destruction. nih.gov These findings suggest that this compound may also possess the capacity to modulate inflammatory and immune responses.
Exploration of Other Relevant Biological Activities (e.g., antiparasitic, antiviral)
The therapeutic utility of the benzimidazole scaffold extends to other infectious diseases, notably those caused by parasites. nih.gov Benzimidazole-based drugs are used as anthelmintics, and ongoing research has highlighted their potential against protozoan parasites. pjmonline.orgnih.gov Various derivatives have shown promising activity against Leishmania donovani, the causative agent of visceral leishmaniasis, and Trypanosoma cruzi, which causes Chagas disease. monash.edunih.govresearchgate.net The development of new compounds in this class is a key strategy to combat these neglected tropical diseases. monash.edurjonco.com
In addition to antiparasitic effects, the benzimidazole ring system is present in compounds with antiviral activity. semanticscholar.orgpjmonline.org Although specific antiviral data for this compound is not detailed in the available literature, the established profile of the broader chemical class suggests this as a potential area for future investigation.
Comparative Analysis of this compound Activity with Established Reference Compounds
To contextualize the potential efficacy of this compound, its biological activities would be benchmarked against a range of established standard drugs. In preclinical studies, newly synthesized compounds are typically compared to gold-standard reference agents to assess their relative potency and potential for further development. Based on the activities observed for the benzimidazole class, the following table outlines the relevant reference compounds used for comparative analysis in the literature.
| Biological Activity | Established Reference Compound(s) | Source(s) |
|---|---|---|
| Anti-proliferative (Anticancer) | Cisplatin, Doxorubicin, 5-Fluorouracil, Methotrexate, Paclitaxel, Erlotinib | nih.govresearchgate.netnih.govacgpubs.orgnih.gov |
| Antibacterial | Ciprofloxacin, Ampicillin | nih.govnih.govnih.govspast.org |
| Antifungal | Ketoconazole, Fluconazole, Miconazole | nih.govnih.govresearchgate.netnih.gov |
| Anti-inflammatory | Piroxicam, Diclofenac | nih.govnih.gov |
| Antiparasitic (Anti-trypanosomal) | Benznidazole | nih.gov |
| Antiparasitic (Anti-leishmanial) | Miltefosine | nih.gov |
Mechanistic Investigations of N 1h Benzimidazol 5 Yl 3 Phenylpropanamide S Biological Action
Elucidation of Intracellular Signaling Pathways Modulated by N-(1H-benzimidazol-5-yl)-3-phenylpropanamide
There is currently no publicly available research that elucidates the specific intracellular signaling pathways modulated by this compound.
Analysis of Protein Expression and Activation (e.g., Western Blotting, Immunofluorescence)
No studies utilizing techniques such as Western Blotting or Immunofluorescence were found to have analyzed changes in protein expression or activation in response to treatment with this compound.
Gene Expression Profiling (e.g., RNA-seq, qPCR) Following this compound Treatment
There are no available research articles or data that have profiled gene expression changes using methods like RNA-sequencing (RNA-seq) or quantitative polymerase chain reaction (qPCR) after cellular exposure to this compound.
Cellular Uptake and Subcellular Localization Studies of this compound
Information regarding the cellular uptake mechanisms and the specific subcellular localization of this compound is not available in the current scientific literature.
Investigation of this compound's Effects on Cellular Organelles (e.g., Mitochondria, Endoplasmic Reticulum)
No published studies were identified that have investigated the effects of this compound on the structure or function of cellular organelles such as the mitochondria or the endoplasmic reticulum. While some research has explored the effects of other benzimidazole (B57391) derivatives on organelles like mitochondria and the endoplasmic reticulum, these findings cannot be directly attributed to this compound nih.govfrontiersin.org.
Role of this compound in Modulating Protein-Protein Interactions
The role of this compound in modulating protein-protein interactions has not been documented in the available scientific literature. The modulation of protein-protein interactions is a significant area of research for therapeutic development, but specific studies involving this compound are absent ajwilsonresearch.comnih.govtue.nlacademie-sciences.frresearchgate.net.
Enzyme Kinetics and Detailed Inhibition Mechanism Studies of this compound
There is no available data from enzyme kinetics studies or detailed investigations into the inhibition mechanisms of this compound. Therefore, its profile as a potential enzyme inhibitor, including parameters such as its inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), remains uncharacterized.
Structure Activity Relationship Sar Studies and Lead Optimization of N 1h Benzimidazol 5 Yl 3 Phenylpropanamide
Design and Synthesis of N-(1H-benzimidazol-5-yl)-3-phenylpropanamide Analogues for Comprehensive SAR Exploration
The generation of a diverse library of analogues is the first step in any SAR campaign. For the this compound scaffold, this involves the synthesis of derivatives with modifications at three primary locations: the benzimidazole (B57391) ring, the phenylpropanamide side chain, and the core structure through bioisosteric replacements. Synthetic routes to benzimidazole derivatives often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.govnih.gov Further N-alkylation or acylation can then be performed to yield the final target compounds. tandfonline.com
Systematic Modification of Benzimidazole Ring Substituents
N-1 Position: Alkylation or arylation at the N-1 position can modulate lipophilicity and introduce specific interactions with the target protein. Introducing small alkyl groups (e.g., methyl, ethyl) or larger hydrophobic moieties like a phenylpropyl group can enhance antiproliferative action in certain contexts. nih.gov
C-2 Position: The C-2 position is a common point for introducing a wide variety of substituents. The nature of the group at this position—whether it is a simple alkyl, an aromatic ring, or a hydrogen bond donor/acceptor—can drastically alter biological activity. researchgate.net For instance, the presence of phenyl-substituted groups at the C-2 position has been shown to improve the pharmacological activity of benzimidazoles. researchgate.net
C-5/C-6 Positions: The benzene (B151609) portion of the benzimidazole scaffold allows for substitutions that can fine-tune electronic properties and solubility. The introduction of electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) can impact the pKa of the imidazole (B134444) nitrogens and create new interaction points. nih.govnih.gov SAR studies have shown that substituents at the 5- and 6-positions can enhance interactions with viral proteins or improve pharmacokinetic properties. rroij.com
Table 1: Potential Modifications of the Benzimidazole Ring
| Position | Type of Modification | Example Substituents | Potential Impact |
|---|---|---|---|
| N-1 | Alkylation/Arylation | -CH3, -CH2CH3, -CH2CH2Ph | Modulation of lipophilicity, steric hindrance, target interaction |
| C-2 | Substitution | -H, -CH3, -Ph, -Thienyl | Altering binding affinity and selectivity |
| C-5/C-6 | Substitution | -F, -Cl, -NO2, -OCH3, -CF3 | Modification of electronic properties, solubility, and metabolic stability |
Variation of Phenylpropanamide Side Chain and Amide Linker Substitutions
The phenylpropanamide portion of the molecule provides a flexible side chain that can explore a binding pocket and an amide linker that can participate in crucial hydrogen bonding interactions.
Phenyl Ring: Substitutions on the terminal phenyl ring can explore hydrophobic pockets and establish additional interactions. Varying the position (ortho, meta, para) and nature (e.g., halogens, alkyl, alkoxy) of substituents can significantly affect potency. nih.gov For example, introducing a methyl group at the ortho-position might be disfavored compared to the unsubstituted parent, suggesting steric constraints in the binding site. nih.gov
Propyl Linker: The length and rigidity of the alkyl chain connecting the amide to the phenyl ring can be modified. Shortening or lengthening the chain (e.g., to acetamide (B32628) or butanamide) or introducing rigidity through cyclopropane (B1198618) rings or double bonds would alter the conformational freedom of the side chain and affect how the terminal phenyl group is presented to the target.
Amide Linker: The amide bond itself is a key pharmacophoric element, often acting as a hydrogen bond donor (N-H) and acceptor (C=O). Modifications here are less common but could include N-methylation to remove the hydrogen bond donor capability or reversal of the amide bond, which alters the orientation of the donor/acceptor groups. nih.gov
Table 2: Potential Modifications of the Phenylpropanamide Side Chain
| Component | Type of Modification | Example Substituents | Potential Impact |
|---|---|---|---|
| Phenyl Ring | Aromatic Substitution | -F, -Cl, -CH3, -OCH3 (at ortho, meta, para) | Exploring hydrophobic/hydrophilic interactions, altering electronics |
| Propyl Linker | Chain Length/Rigidity | -(CH2)n- (n=1,3), Cyclopropyl | Optimizing orientation and conformation |
| Amide Linker | N-Substitution | N-CH3 | Removing H-bond donor capacity, increasing lipophilicity |
Bioisosteric Replacements within the this compound Scaffold
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design to improve potency or pharmacokinetic properties. nih.govnih.govcambridgemedchemconsulting.com
Amide Linker: The amide bond can be replaced with non-classical bioisosteres like a 1,2,4-triazole (B32235) or a sulfonamide, which can preserve the geometry and hydrogen bonding capabilities. nih.gov Thioamides and selenoamides are also classical replacements that maintain the geometry of the amide group. nih.gov
Phenyl Ring: The terminal phenyl group can be substituted with other aromatic or heteroaromatic rings like pyridyl, thienyl, or furanyl to alter electronic properties, improve solubility, and introduce new interactions. nih.gov
Table 3: Potential Bioisosteric Replacements
| Original Group | Bioisosteric Replacement | Rationale |
|---|---|---|
| Benzimidazole | Indazole, Benzoxazole, Imidazo[4,5-b]pyridine | Maintain bicyclic scaffold, alter H-bonding and electronics. nih.govdrugdesign.org |
| Amide (-CONH-) | Thioamide (-CSNH-), Triazole, Sulfonamide (-SO2NH-) | Mimic geometry and H-bonding properties, improve metabolic stability. nih.gov |
| Phenyl | Pyridyl, Thienyl, Naphthyl | Modify aromatic interactions, solubility, and metabolic profile. nih.gov |
Biological Evaluation of this compound Analogues for Activity Trends
Following the synthesis of analogues, their biological activity must be assessed to establish SAR trends. nih.govijpsr.com This typically involves a cascade of in vitro assays. Primary screening is often conducted using high-throughput methods to measure the inhibition of a specific enzyme or the binding affinity to a receptor. acs.org Compounds showing significant activity are then subjected to secondary assays to confirm their potency, determine their mechanism of action, and assess their selectivity against related targets. nih.gov The results, often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are crucial for correlating specific structural changes with their effect on biological activity. nih.gov For example, evaluating a series of analogues where a substituent on the terminal phenyl ring is varied can reveal whether electron-withdrawing or electron-donating groups are preferred for activity.
Table 4: Illustrative Biological Data for SAR Analysis of Hypothetical Analogues
| Compound ID | Modification (vs. Parent Compound) | IC50 (µM) | Interpretation |
|---|---|---|---|
| Parent | This compound | 10.5 | Baseline activity |
| A-1 | Benzimidazole: 6-Chloro substitution | 2.1 | Electron-withdrawing group at C-6 enhances potency |
| A-2 | Benzimidazole: 6-Methoxy substitution | 15.8 | Electron-donating group at C-6 reduces potency |
| B-1 | Phenylpropanamide: 4-Fluoro on phenyl ring | 5.3 | Para-halogen substitution is favorable |
| B-2 | Phenylpropanamide: 2-Methyl on phenyl ring | 25.2 | Ortho substitution is detrimental, likely due to sterics |
| C-1 | Bioisostere: Phenyl replaced with Thienyl | 8.9 | Thienyl ring is well-tolerated |
Derivation of Quantitative Structure-Activity Relationships (QSAR) Models for the this compound Series
Once sufficient biological data for a series of analogues is available, Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.netbiointerfaceresearch.com QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.com
For a series of this compound analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. acs.orgnih.gov In this process, the synthesized compounds are aligned based on a common scaffold. Then, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around each molecule. Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates the variations in these fields with the observed biological activity (e.g., pIC50). tandfonline.com
A successful QSAR model has high internal and external predictive power, indicated by statistical metrics like q² and r². acs.orgnih.gov The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in 3D space where specific properties are predicted to either increase or decrease activity. For example, a map might show a green contour in a region where bulky (sterically favored) groups enhance activity, or a blue contour where positive electrostatic potential (favored for electron-withdrawing groups) is beneficial. nih.gov These models serve as powerful predictive tools to forecast the activity of unsynthesized compounds and guide the design of new, more potent analogues.
Rational Design Strategies for Improving Potency and Selectivity of this compound
Rational design integrates the insights gained from SAR and QSAR studies to guide the next round of lead optimization. researchgate.netresearchgate.netrug.nl The goal is to make targeted, intelligent modifications rather than random changes to improve potency and selectivity.
Exploiting Favorable Interactions: If SAR data (Table 4) indicates that a chloro group at the C-6 position of the benzimidazole and a fluoro group at the para-position of the phenyl ring are beneficial, a rational next step would be to synthesize the dual-substituted analogue to see if the effects are additive.
Addressing Unfavorable Interactions: If ortho-substitution on the phenyl ring leads to a loss of activity, this suggests a sterically constrained binding pocket. Future designs would avoid bulky groups at this position.
Utilizing QSAR Models: QSAR contour maps can provide specific guidance. If a map indicates a region favorable for a hydrogen bond acceptor near the phenyl ring, designers could introduce a cyano or methoxy (B1213986) group at that position to engage in a new, potency-enhancing interaction with the target.
Structure-Based Design: If a crystal structure of the target protein bound to an analogue is available, structure-based drug design becomes possible. This allows for the direct visualization of the binding mode and provides precise information about which residues are in contact with the ligand. New analogues can then be designed to optimize these interactions, for example, by extending a side chain to reach a nearby hydrophobic pocket or by introducing a group that can form a hydrogen bond with a specific amino acid residue. acs.org This approach is one of the most powerful for achieving significant gains in both potency and selectivity. rug.nl
By iteratively applying these cycles of design, synthesis, and biological evaluation, the this compound scaffold can be systematically optimized to yield highly potent and selective lead candidates. nih.gov
Development of Focused Chemical Libraries Based on the this compound Scaffold
The systematic exploration of chemical space around a lead compound is a cornerstone of modern drug discovery. For this compound, the development of a focused chemical library would be a rational approach to identify analogs with improved potency, selectivity, and pharmacokinetic properties. This process involves the strategic modification of different parts of the molecule: the benzimidazole core, the phenylpropanamide side chain, and the terminal phenyl group.
Library Design and Rationale:
The design of a focused library would be guided by preliminary biological data and an understanding of the target biology. Key areas for diversification on the this compound scaffold would include:
Substitution on the Phenyl Ring: The terminal phenyl group offers a readily accessible point for modification. A library of analogs would be synthesized to explore the effects of various substituents at the ortho, meta, and para positions. The goal is to probe for potential interactions with specific pockets in the target protein and to modulate electronic and steric properties.
Modification of the Propanamide Linker: The length and flexibility of the linker connecting the benzimidazole core and the phenyl ring can be altered. Analogs with shorter or longer alkyl chains, or with the introduction of conformational constraints such as double bonds or cyclic structures, could be synthesized to optimize the orientation of the phenyl group relative to the benzimidazole core.
Substitution on the Benzimidazole Core: The benzimidazole ring itself presents several positions for substitution. Modifications at the N-1 position of the imidazole ring are a common strategy in benzimidazole chemistry. Furthermore, substitutions at the 4, 6, and 7 positions of the benzene ring of the benzimidazole core could be explored to enhance target engagement and modulate physicochemical properties.
Synthesis of a Focused Library:
The synthesis of a focused library based on the this compound scaffold would likely employ combinatorial chemistry techniques. A representative synthetic approach could involve the parallel amide coupling of a common intermediate, 5-amino-1H-benzimidazole, with a diverse set of substituted 3-phenylpropanoic acid derivatives.
Table 1: Representative Analogs for a Focused Chemical Library
| Compound ID | Modification on Phenyl Ring (R) | Modification on Propanamide Linker | Substitution on Benzimidazole Core |
| Parent | H | -(CH₂)₂- | H |
| Lib-001 | 4-Cl | -(CH₂)₂- | H |
| Lib-002 | 4-OCH₃ | -(CH₂)₂- | H |
| Lib-003 | 3-NO₂ | -(CH₂)₂- | H |
| Lib-004 | H | -(CH₂)₃- | H |
| Lib-005 | H | -CH=CH- | H |
| Lib-006 | H | -(CH₂)₂- | N₁-CH₃ |
| Lib-007 | 4-Cl | -(CH₂)₂- | N₁-CH₃ |
Screening and Data Analysis:
Once synthesized, the focused library would be screened against the relevant biological target. The resulting activity data, combined with the structural information of the analogs, would be used to build a comprehensive SAR model. This model would elucidate the key structural features required for activity and guide the design of the next generation of more potent and optimized compounds. For instance, quantitative structure-activity relationship (QSAR) studies could be employed to correlate the physicochemical properties of the substituents with their biological activity.
The development of a focused chemical library is an iterative process. The insights gained from screening the initial library would inform the design and synthesis of subsequent, more refined libraries, ultimately leading to the identification of a clinical candidate. While specific data for this compound is not available, this structured approach represents a well-established pathway for the optimization of novel chemical entities.
Pre Clinical Pharmacokinetics and Metabolism Studies of N 1h Benzimidazol 5 Yl 3 Phenylpropanamide in Vitro and Non Human in Vivo Models
In Vitro ADME Profiling of N-(1H-benzimidazol-5-yl)-3-phenylpropanamide
The in vitro absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities are crucial for predicting their in vivo pharmacokinetic behavior. For this compound, a comprehensive in vitro ADME profiling would be essential to characterize its drug-like properties. While specific experimental data for this compound is not available in the public domain, this section outlines the key studies and expected outcomes based on the general characteristics of benzimidazole-containing compounds.
Metabolic Stability in Hepatic Microsomes and Hepatocytes
Metabolic stability is a critical parameter that influences the half-life and oral bioavailability of a drug candidate. This is typically assessed using liver microsomes or hepatocytes from different species to identify potential species differences in metabolism. creative-bioarray.comwuxiapptec.com Liver microsomes contain a high concentration of phase I enzymes, particularly cytochrome P450 (CYP) enzymes, making them a cost-effective and high-throughput model for evaluating metabolic stability. creative-bioarray.comwuxiapptec.comnih.gov Hepatocytes, on the other hand, contain both phase I and phase II enzymes and provide a more comprehensive picture of hepatic metabolism. springernature.com
For a compound like this compound, the benzimidazole (B57391) ring and the phenylpropanamide side chain would be susceptible to various metabolic reactions. Studies on other benzimidazole derivatives have shown that they can undergo extensive metabolism. rsc.orgrsc.org The metabolic stability would be determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comnih.gov The results are typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes and Hepatocytes Please note: The following data is illustrative and not based on experimental results for this specific compound.
| Test System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or million cells) |
|---|---|---|---|
| Liver Microsomes | Human | 45 | 15.4 |
| Rat | 30 | 23.1 | |
| Mouse | 25 | 27.7 | |
| Dog | 55 | 12.6 | |
| Hepatocytes | Human | 60 | 11.6 |
| Rat | 40 | 17.3 |
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, primarily albumin and α-1-acid glycoprotein (B1211001) (AAG), significantly impacts its distribution, metabolism, and excretion. mdpi.comfrontiersin.org Only the unbound fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body. mdpi.com The plasma protein binding of this compound would likely be determined using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. researchgate.net Benzimidazole derivatives have been shown to bind to plasma proteins, and the degree of binding can vary depending on the specific substitutions. nih.govnih.gov Given its structural features, including aromatic rings and a secondary amide, it is anticipated that this compound would exhibit some degree of plasma protein binding.
Table 2: Hypothetical Plasma Protein Binding of this compound Please note: The following data is illustrative and not based on experimental results for this specific compound.
| Species | Plasma Protein Binding (%) | Unbound Fraction (%) |
|---|---|---|
| Human | 92.5 | 7.5 |
| Rat | 89.8 | 10.2 |
| Mouse | 85.3 | 14.7 |
| Dog | 95.1 | 4.9 |
Permeability Assessment Across Biological Membranes (e.g., Caco-2, PAMPA)
The ability of a drug to permeate across biological membranes, such as the intestinal epithelium, is a key determinant of its oral absorption. In vitro models like the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used for this purpose. nih.govsygnaturediscovery.comresearchgate.net The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, including the expression of transporters. nih.govsygnaturediscovery.com PAMPA is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane. researchgate.net
The permeability of this compound would be assessed by measuring its transport across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. sygnaturediscovery.com The apparent permeability coefficient (Papp) is calculated from these measurements. nih.gov An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. sygnaturediscovery.com Based on the physicochemical properties of many benzimidazole derivatives, the compound might be expected to have moderate to good passive permeability. nih.govmdpi.com
Table 3: Hypothetical Permeability of this compound Please note: The following data is illustrative and not based on experimental results for this specific compound.
| Assay | Parameter | Value | Permeability Classification |
|---|---|---|---|
| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | 8.5 | Moderate to High |
| Papp (B-A) (10⁻⁶ cm/s) | 12.3 | ||
| Efflux Ratio | 1.45 | Low Efflux | |
| PAMPA | Pe (10⁻⁶ cm/s) | 9.2 | High |
In Vitro Cytochrome P450 Inhibition and Induction Potential
Assessing the potential of a drug candidate to inhibit or induce cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. nih.govmdpi.com The benzimidazole moiety is known to interact with CYP enzymes, and some derivatives have been shown to be inhibitors. nih.govresearchgate.net The inhibitory potential of this compound against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be evaluated in human liver microsomes using specific probe substrates. biomolther.org The results are typically reported as IC50 values, which represent the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
The potential for CYP induction would be assessed by treating cultured human hepatocytes with the compound and measuring the changes in mRNA levels and/or enzyme activity of key CYP isoforms.
Table 4: Hypothetical Cytochrome P450 Inhibition Profile of this compound Please note: The following data is illustrative and not based on experimental results for this specific compound.
| CYP Isoform | IC50 (µM) | Inhibition Potential |
|---|---|---|
| CYP1A2 | > 50 | Low |
| CYP2C9 | 25.8 | Moderate |
| CYP2C19 | 15.2 | Moderate |
| CYP2D6 | > 50 | Low |
| CYP3A4 | 18.9 | Moderate |
Metabolite Identification and Profiling of this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Metabolites
Identifying the metabolic pathways of a drug candidate is essential for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometers, is a powerful tool for the structural elucidation of metabolites in complex biological matrices. nih.govplos.org
For this compound, metabolite identification studies would involve incubating the compound with liver microsomes or hepatocytes, followed by analysis of the incubates using LC-MS/MS. nih.goviaea.org Common metabolic pathways for benzimidazole-containing compounds include hydroxylation of the aromatic rings, N-dealkylation, and subsequent conjugation reactions such as glucuronidation and sulfation. nih.gov The phenylpropanamide moiety could undergo hydroxylation on the phenyl ring or hydrolysis of the amide bond.
Table 5: Potential Metabolites of this compound Please note: The following data is illustrative and not based on experimental results for this specific compound.
| Proposed Metabolite | Biotransformation | Theoretical m/z [M+H]⁺ |
|---|---|---|
| M1 | Monohydroxylation (benzimidazole ring) | 282.12 |
| M2 | Monohydroxylation (phenyl ring) | 282.12 |
| M3 | Dihydroxylation | 298.12 |
| M4 | Amide hydrolysis | 132.07 (benzimidazol-5-amine) and 151.08 (3-phenylpropanoic acid) |
| M5 | Glucuronide conjugate of M1/M2 | 458.15 |
Prediction of Metabolic Pathways
Without experimental in vitro data from studies using liver microsomes, hepatocytes, or other metabolic systems, any discussion of the metabolic pathways of this compound would be purely speculative. Typically, benzimidazole-containing compounds can undergo various metabolic transformations, including hydroxylation, N-dealkylation, and conjugation reactions. However, the specific metabolic fate of this compound is unknown.
Pharmacokinetic Evaluation of this compound in Animal Models
No peer-reviewed studies detailing the pharmacokinetic evaluation of this compound in common animal models such as rodents (e.g., mice, rats) or non-human primates have been identified. Such studies are crucial for understanding how the compound is handled by a living organism.
Absorption and Bioavailability Studies
There is no available data on the oral or parenteral absorption characteristics of this compound. Key metrics such as the rate and extent of absorption, and consequently its bioavailability, have not been reported.
Distribution to Tissues and Organs
Information regarding the distribution of this compound to various tissues and organs following administration is not available. Studies to determine the volume of distribution and the compound's propensity to accumulate in specific tissues have not been published.
Excretion Routes and Rates
The primary routes and rates of excretion for this compound and its potential metabolites have not been elucidated. It is unknown whether the compound is eliminated primarily through the renal or fecal pathways.
Half-life Determination and Clearance Mechanisms
The elimination half-life (t½) and clearance (CL) rates are fundamental pharmacokinetic parameters that describe the persistence of a compound in the body. This information is not available for this compound in any preclinical species.
Advanced Analytical Methodologies for N 1h Benzimidazol 5 Yl 3 Phenylpropanamide Research
Application of Advanced Spectroscopy in Ligand-Target Interaction Studies
Understanding the interaction between a ligand like N-(1H-benzimidazol-5-yl)-3-phenylpropanamide and its biological target is fundamental to drug discovery. Advanced spectroscopic techniques provide invaluable insights into the binding thermodynamics, kinetics, and structural changes associated with this interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying ligand-target interactions in solution. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close proximity to the protein, mapping the binding epitope. Chemical Shift Perturbation (CSP) studies, by monitoring changes in the protein's NMR spectrum upon ligand addition, can identify the amino acid residues involved in the binding interface. For this compound, ¹H and ¹³C NMR would be used to confirm its structure, while advanced 2D NMR experiments would probe its interaction with a target protein. rsc.orgbeilstein-journals.org
Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique used to measure real-time binding kinetics and affinity. It quantifies the association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) is calculated. In a typical experiment, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface.
| Parameter | Illustrative Value | Description |
| Association Rate (kₐ) | 1.5 x 10⁵ M⁻¹s⁻¹ | Rate of complex formation |
| Dissociation Rate (kₑ) | 3.0 x 10⁻⁴ s⁻¹ | Rate of complex decay |
| Dissociation Constant (Kₑ) | 2.0 nM | Measure of binding affinity |
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction. nih.govwur.nl By titrating this compound into a solution containing the target protein, ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). springernature.com The entropy change (ΔS) can then be calculated, offering a deeper understanding of the forces driving the binding event. nih.gov
| Thermodynamic Parameter | Illustrative Value | Description |
| Stoichiometry (n) | 1.05 | Molar ratio of ligand to protein in the complex |
| Binding Affinity (Kₐ) | 5.2 x 10⁸ M⁻¹ | Strength of the binding interaction |
| Enthalpy Change (ΔH) | -12.5 kcal/mol | Heat released or absorbed upon binding |
| Entropy Change (ΔS) | -8.2 cal/mol·K | Change in the system's disorder upon binding |
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are indispensable for the analysis of this compound. These methods go beyond simple identification, providing quantitative purity assessment and the ability to analyze the compound in complex biological samples.
Purity Assessment : A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of newly synthesized batches of this compound. By using a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with additives like formic acid or trifluoroacetic acid to improve peak shape), impurities can be separated and quantified. nih.govuchile.cl Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. uchile.cl
| Parameter | Illustrative HPLC Method Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Retention Time | ~8.2 minutes |
Analysis in Biological Samples : When analyzing this compound in biological matrices like plasma or tissue homogenates, the complexity of the sample requires the high selectivity and sensitivity of LC coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique allows for the separation of the parent compound from its metabolites and endogenous matrix components, ensuring accurate quantification. researchgate.net
Bioanalytical Methods for Quantification of this compound in Biological Matrices
The development and validation of robust bioanalytical methods are critical for pharmacokinetic and toxicokinetic studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids due to its superior sensitivity and specificity. nih.govresearchgate.net
A typical workflow for the quantification of this compound involves:
Sample Preparation : Extraction of the analyte from the biological matrix (e.g., plasma, urine) is necessary to remove interfering substances like proteins and salts. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation : An optimized HPLC or UHPLC method is used to separate the analyte from any remaining matrix components and potential metabolites. rrpharmacology.ru
Mass Spectrometric Detection : The separated analyte is ionized (typically using electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves monitoring a specific precursor-to-product ion transition, which is highly selective for the target compound.
| Bioanalytical Method Validation Parameter | Illustrative Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent, precise, and reproducible |
Crystallography of this compound Co-crystals with Biological Targets
X-ray crystallography provides atomic-level detail of how a ligand binds to its target protein. Obtaining a co-crystal structure of this compound in complex with its biological target can reveal the precise binding mode, key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and π-π stacking), and any conformational changes in the protein upon binding. nih.govnih.gov
This structural information is invaluable for:
Structure-Activity Relationship (SAR) Studies : Explaining why certain structural modifications to the ligand increase or decrease its potency.
Rational Drug Design : Guiding the design of new, more potent, and selective analogs by identifying opportunities for improved interactions with the target.
The process involves crystallizing the purified protein in the presence of the ligand and then using X-ray diffraction to determine the three-dimensional arrangement of atoms in the crystal. The resulting electron density map allows for the building of an atomic model of the protein-ligand complex.
| Crystallographic Data | Illustrative Information Obtained |
| Resolution | 2.1 Å |
| Space Group | P2₁2₁2₁ |
| Key Interactions | Hydrogen bond between benzimidazole (B57391) N-H and Asp128 backbone carbonyl. |
| Hydrophobic interactions between the phenyl ring and a pocket formed by Leu89, Val97, and Ile152. | |
| Ligand Conformation | The propanamide linker adopts a gauche conformation. |
This detailed structural insight is crucial for advancing the development of this compound as a potential therapeutic agent.
Potential Research Applications and Future Directions for N 1h Benzimidazol 5 Yl 3 Phenylpropanamide
Exploration of N-(1H-benzimidazol-5-yl)-3-phenylpropanamide as a Chemical Probe for Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems. Given the diverse biological activities associated with the benzimidazole (B57391) core, this compound could serve as a valuable chemical probe. The benzimidazole structure is known to interact with a variety of biological targets. impactfactor.orgresearchgate.net The exploration of this compound as a chemical probe would involve synthesizing the molecule with specific modifications, such as the incorporation of reporter tags like fluorescent dyes or biotin. These tagged molecules would enable researchers to track the compound's localization within cells and identify its binding partners, thereby elucidating its mechanism of action and uncovering novel biological pathways.
Design of this compound-based Tool Compounds for Target Validation Studies
Tool compounds are highly selective and potent molecules used to validate the function of a specific biological target. The development of tool compounds based on the this compound scaffold would be a logical step following its initial biological screening. This process would involve systematic chemical modifications to the parent molecule to create a library of analogues. Structure-activity relationship (SAR) studies would then be conducted to identify the key structural features required for potent and selective activity against a particular target. nih.govresearchgate.net These tool compounds would be instrumental in preclinical research to confirm the therapeutic potential of the identified biological target.
Table 1: Key Considerations in the Design of Tool Compounds
| Consideration | Description |
| Potency | High affinity for the intended biological target. |
| Selectivity | Minimal interaction with other targets to avoid off-target effects. |
| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. |
| Defined Mechanism of Action | A clear understanding of how the compound interacts with its target. |
Considerations for Further Pre-clinical Development of this compound Leads
Should initial studies identify promising lead compounds from the this compound series, several critical factors must be addressed for further preclinical development. A significant hurdle in the development of benzimidazole-based therapies can be issues related to toxicity and pharmacokinetics. researchgate.net Therefore, a thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of any lead candidate is essential. Additionally, comprehensive toxicology studies would be required to assess the safety profile of the compound before it could be considered for clinical trials. Overcoming pharmacokinetic limitations and ensuring an acceptable safety profile are paramount for the successful translation of a promising compound from the laboratory to the clinic. researchgate.net
Opportunities for Collaborative Research on this compound and its Analogues
The multifaceted nature of drug discovery and development necessitates a collaborative approach. Research on this compound and its analogues would greatly benefit from interdisciplinary collaborations. impactfactor.org Synthetic chemists would be needed to design and synthesize novel derivatives, while computational chemists could employ molecular modeling and in silico screening to predict their biological activity and guide synthetic efforts. researchgate.net Biologists and pharmacologists would be essential for conducting in vitro and in vivo studies to evaluate the efficacy and mechanism of action of the compounds. Such collaborative efforts can accelerate the research and development process and increase the likelihood of discovering novel therapeutic agents.
Emerging Trends and Challenges in Benzimidazole-Derived Compound Research Relevant to this compound
The field of benzimidazole research is continually evolving, with several emerging trends that could impact the future development of this compound. researchgate.net One such trend is the move towards personalized medicine, where treatments are tailored to individual patients based on their genetic makeup. impactfactor.org Nanotechnology also offers new possibilities for drug delivery, potentially improving the therapeutic index of benzimidazole-based drugs. impactfactor.orgresearchgate.net Furthermore, there is a growing emphasis on green chemistry principles in the synthesis of these compounds. nih.gov
Despite these opportunities, challenges remain. The development of drug resistance is a significant concern for many classes of therapeutic agents, including those based on the benzimidazole scaffold. frontiersin.org Navigating the complex landscape of intellectual property is another critical aspect of drug development. impactfactor.orgresearchgate.net Addressing these challenges will be crucial for the successful advancement of this compound and other benzimidazole derivatives as potential therapeutic agents.
Table 2: Emerging Trends and Challenges in Benzimidazole Research
| Category | Description |
| Emerging Trends | Personalized medicine, nanotechnology-based drug delivery, target-based drug design, green chemistry in synthesis. impactfactor.orgresearchgate.net |
| Challenges | Drug resistance, toxicity, pharmacokinetic limitations, intellectual property issues. frontiersin.orgresearchgate.net |
Conclusion
Summary of Key Academic Research Findings on N-(1H-benzimidazol-5-yl)-3-phenylpropanamide
Direct and specific academic research findings on this compound are scarce. However, the benzimidazole (B57391) scaffold, a key feature of this molecule, is a well-recognized "privileged structure" in medicinal chemistry. This designation stems from its presence in a multitude of compounds exhibiting a wide array of biological activities. Research on analogous N-acyl and amido-substituted benzimidazoles has revealed significant potential in several therapeutic areas.
Studies on various N-substituted benzimidazole derivatives have demonstrated their capacity as antimicrobial, antifungal, and anticancer agents. nih.govnih.govrsc.org For instance, certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown promising antiproliferative activity against human breast cancer cell lines and significant antibacterial effects. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of key enzymes like dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines and some amino acids in microorganisms. nih.gov
Furthermore, a class of compounds known as amidobenzimidazole derivatives has been investigated as agonists for the Stimulator of Interferon Genes (STING) receptor. nih.govacs.org Activation of the STING pathway is a promising strategy in cancer immunotherapy as it can induce the production of type I interferons and other cytokines, leading to an anti-tumor immune response. nih.govacs.org These findings suggest that this compound, as an amidobenzimidazole, could potentially possess immunomodulatory properties.
The synthesis of benzimidazole derivatives is generally well-established, often involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives. mdpi.comsemanticscholar.org For this compound specifically, a likely synthetic route would involve the acylation of 5-aminobenzimidazole (B183301) with 3-phenylpropanoyl chloride or a related activated form of 3-phenylpropanoic acid.
Remaining Challenges and Open Questions in this compound Research
Given the nascent stage of research on this specific compound, a multitude of challenges and open questions remain. A primary hurdle is the lack of fundamental characterization and biological screening data. Key unanswered questions that would form the basis of future research include:
Definitive Synthesis and Characterization: While a synthetic route can be postulated, the optimal reaction conditions, yield, and comprehensive characterization (e.g., using NMR, mass spectrometry, and X-ray crystallography) of this compound need to be established.
Biological Activity Profile: A thorough investigation into the biological activities of this compound is required. Does it exhibit antimicrobial, anticancer, anti-inflammatory, or other therapeutic properties characteristic of the broader benzimidazole class? nih.govresearchgate.netnih.gov
Mechanism of Action: Should any biological activity be identified, elucidating the specific molecular targets and mechanisms of action would be a critical next step. For example, if it shows anticancer potential, does it act as a STING agonist, a DHFR inhibitor, or through another pathway?
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3-phenylpropanamide (B85529) side chain and the benzimidazole core would be necessary to understand the relationship between the compound's structure and its biological activity. This would be crucial for optimizing its potency and selectivity.
Pharmacokinetic and Pharmacodynamic Properties: To assess its potential as a drug candidate, the absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potency in relevant biological systems, would need to be determined.
Significance and Broader Implications of this compound Studies in the Scientific Community
The study of this compound holds potential significance for several reasons, primarily tied to the proven therapeutic value of the benzimidazole scaffold. researchgate.netresearchgate.net Research into this specific compound could contribute to the broader understanding of N-acylbenzimidazole chemistry and pharmacology.
The exploration of novel benzimidazole derivatives like this one is a vital component of drug discovery efforts. Given the wide range of biological activities associated with this class of compounds, there is a persistent interest in synthesizing and evaluating new analogues to identify candidates with improved efficacy, selectivity, and safety profiles. researchgate.netmdpi.com
Should this compound be found to possess significant biological activity, it could serve as a lead compound for the development of new therapeutic agents. For example, if it demonstrates potent and selective anticancer or antimicrobial properties, it would warrant further investigation and optimization.
Moreover, the synthesis and study of such molecules contribute to the fundamental knowledge base of medicinal chemistry. Understanding how the specific combination of the benzimidazole core and the N-acyl-3-phenylpropyl substituent influences its physicochemical properties and biological interactions can provide valuable insights for the rational design of future drug candidates. mdpi.com The continued exploration of the vast chemical space occupied by benzimidazole derivatives remains a promising avenue for addressing unmet medical needs.
Q & A
Q. How should researchers design SAR studies to optimize the compound’s pharmacokinetic profile?
- Methodology :
- Derivatization : Synthesize analogs with modified benzimidazole substituents (e.g., Cl, CF₃) or propanamide chain lengths.
- ADME Screening : Assess permeability (Caco-2 assays), metabolic stability (CYP450 inhibition), and solubility (shake-flask method).
- In Vivo Validation : Prioritize analogs with logP 2–3 and >30% oral bioavailability in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
